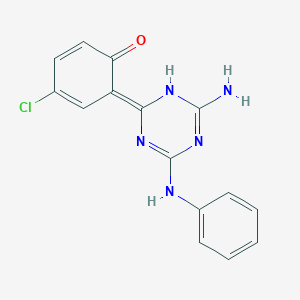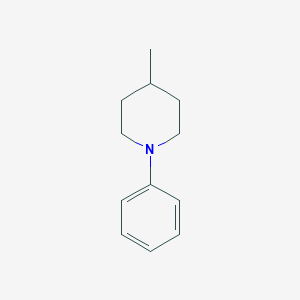![molecular formula C10H18N2O4 B262525 (2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid, also known as O-Pyrrolidinoethyl glycine (OPEG), is a synthetic compound that has been widely used in scientific research. It is a derivative of glycine, an amino acid that is found naturally in the body. OPEG has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development.
Wirkmechanismus
OPEG acts as a glycine transporter inhibitor and enhances the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By enhancing the activity of the NMDA receptor, OPEG can improve cognitive function and memory. OPEG has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
OPEG has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, OPEG has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. OPEG has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using OPEG in lab experiments is its specificity for the glycine transporter and the NMDA receptor. This allows researchers to study the effects of these targets without interference from other neurotransmitter systems. However, one limitation of using OPEG is its relatively low potency compared to other NMDA receptor modulators. This can make it difficult to achieve the desired effects at low concentrations.
Zukünftige Richtungen
There are several potential future directions for research on OPEG. One area of interest is the development of more potent derivatives of OPEG that can be used at lower concentrations. Another area of interest is the investigation of OPEG's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, OPEG's potential as a therapeutic agent for various neurological disorders warrants further investigation, particularly in animal models and clinical trials.
Synthesemethoden
OPEG can be synthesized through a multi-step process. The first step involves the reaction between N-(2-bromoethyl)pyrrolidine and glycine ethyl ester hydrochloride, which results in the formation of N-(2-(pyrrolidin-1-yl)ethyl)glycine ethyl ester. In the second step, this compound is hydrolyzed with sodium hydroxide to yield OPEG. The overall yield of this process is around 40%.
Wissenschaftliche Forschungsanwendungen
OPEG has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in neuroscience, where OPEG has been shown to enhance the activity of the NMDA receptor, a key player in synaptic plasticity and learning and memory. OPEG has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C10H18N2O4 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C10H18N2O4/c13-9(7-16-8-10(14)15)11-3-6-12-4-1-2-5-12/h1-8H2,(H,11,13)(H,14,15) |
InChI-Schlüssel |
XGRMRRYBOLOZQT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)COCC(=O)O |
Kanonische SMILES |
C1CC[NH+](C1)CCNC(=O)COCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)

![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)






